molecular formula C11H14N4S B6243527 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline CAS No. 1250793-51-1

3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline

Cat. No.: B6243527
CAS No.: 1250793-51-1
M. Wt: 234.32 g/mol
InChI Key: KUFWECHDRUAAKK-UHFFFAOYSA-N
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Description

3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline is an organic compound that features a triazole ring, a sulfanyl group, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or aniline derivatives.

    Substitution: Nitrated, sulfonated, or halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its biological activity, making this compound a candidate for drug development .

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer. The presence of the triazole ring enhances its binding affinity to biological targets .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts .

Mechanism of Action

The mechanism of action of 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfanyl group can undergo redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline is unique due to the combination of the triazole ring, sulfanyl group, and aniline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

1250793-51-1

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]aniline

InChI

InChI=1S/C11H14N4S/c1-8(9-4-3-5-10(12)6-9)16-11-14-13-7-15(11)2/h3-8H,12H2,1-2H3

InChI Key

KUFWECHDRUAAKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)SC2=NN=CN2C

Purity

95

Origin of Product

United States

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